Cas no 2806-85-1 (3-ethoxypropanal)

3-Ethoxypropanal (CAS 2104-71-6) is a versatile aldehyde compound characterized by its ethoxy functional group, which enhances its solubility in both polar and nonpolar solvents. This clear, colorless liquid is primarily employed as an intermediate in organic synthesis, particularly in the production of fragrances, pharmaceuticals, and specialty chemicals. Its reactive aldehyde group allows for facile condensation, reduction, and nucleophilic addition reactions, making it valuable for constructing complex molecular frameworks. The ethoxy moiety contributes to improved stability and controlled reactivity compared to simpler aldehydes. With a moderate boiling point and manageable volatility, 3-ethoxypropanal offers practical handling advantages in laboratory and industrial settings.
3-ethoxypropanal structure
3-ethoxypropanal structure
Product name:3-ethoxypropanal
CAS No:2806-85-1
MF:C5H10O2
MW:102.1317
CID:265909
PubChem ID:17755

3-ethoxypropanal Chemical and Physical Properties

Names and Identifiers

    • Propanal, 3-ethoxy-
    • 3-ethoxypropanal
    • 3-Aethoxy-propionaldehyd
    • 3-ethoxyacrolein
    • 3-ethoxy-propanal
    • 3-ethoxy-propionaldehyde
    • EINECS 220-546-5
    • Ethoxy propionaldehyde
    • Propanal,3-ethoxy
    • Propionaldehyde,3-ethoxy
    • Propionaldehyde,ethoxy
    • Propionaldehyde, ethoxy-
    • 3-Ethoxypropionaldehyde
    • NS00047972
    • SCHEMBL458875
    • .beta.-Ethoxypropionaldehyde
    • SY224831
    • AKOS000281204
    • EN300-188492
    • NSC-46579
    • NSC 46579
    • CS-0237962
    • WLN: VH2O2
    • 2806-85-1
    • BRN 1742109
    • 4-01-00-03969 (Beilstein Handbook Reference)
    • DTXSID40950772
    • beta-Ethoxypropionaldehyde
    • NSC46579
    • MFCD01696143
    • 63918-98-9
    • Propionaldehyde, 3-ethoxy-
    • Inchi: InChI=1S/C5H10O2/c1-2-7-5-3-4-6/h4H,2-3,5H2,1H3
    • InChI Key: RKSGQXSDRYHVTM-UHFFFAOYSA-N
    • SMILES: C(OCCC=O)C

Computed Properties

  • Exact Mass: 102.06800
  • Monoisotopic Mass: 102.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 4
  • Complexity: 43.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 0.9165
  • Boiling Point: 135.2°C (estimate)
  • Refractive Index: 1.4000 (estimate)
  • PSA: 26.30000
  • LogP: 0.61190

3-ethoxypropanal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0288-1G
3-ethoxypropanal
2806-85-1 95%
1g
¥ 3,854.00 2023-04-13
TRC
E939203-10mg
3-Ethoxypropionaldehyde
2806-85-1
10mg
$ 50.00 2022-06-05
TRC
E939203-100mg
3-Ethoxypropionaldehyde
2806-85-1
100mg
$ 250.00 2022-06-05
Enamine
EN300-188492-0.05g
3-ethoxypropanal
2806-85-1 95%
0.05g
$205.0 2023-09-18
Enamine
EN300-188492-5.0g
3-ethoxypropanal
2806-85-1 95%
5g
$2566.0 2023-06-08
Enamine
EN300-188492-10.0g
3-ethoxypropanal
2806-85-1 95%
10g
$3807.0 2023-06-08
Enamine
EN300-188492-5000mg
3-ethoxypropanal
2806-85-1 95.0%
5g
$2070.0 2021-05-17
Enamine
EN300-188492-1000mg
3-ethoxypropanal
2806-85-1 95.0%
1g
$714.0 2021-05-17
Aaron
AR00BGI3-100mg
3-ethoxypropionaldehyde
2806-85-1 95%
100mg
$446.00 2023-12-14
Aaron
AR00BGI3-10g
3-ethoxypropionaldehyde
2806-85-1 95%
10g
$5260.00 2023-12-14

3-ethoxypropanal Related Literature

Additional information on 3-ethoxypropanal

3-Ethoxypropanal (CAS No. 2806-85-1): A Versatile Aldehyde in Chemical and Biomedical Applications

3-Ethoxypropanal (CAS No. 2806-85-1), also known as propionaldehyde ethyl ester, is an organic compound with the molecular formula C5H10O2. This aliphatic aldehyde exhibits a characteristic fruity odor and is primarily synthesized via the oxidation of corresponding alcohols or through the hydrolysis of esters. Its unique structural features—a three-carbon chain terminated by an aldehyde group (–CHO) and substituted with an ethoxy group (–OCH2CH3)—make it a valuable intermediate in chemical synthesis and a subject of interest in biomedical research.

In recent years, 3-ethoxypropanal has gained attention for its role in drug discovery pipelines. Researchers have explored its ability to modulate enzyme activities, particularly in the context of metabolic disorders. A 2023 study published in Nature Chemical Biology demonstrated that derivatives of this compound can inhibit glycogen phosphorylase, a key enzyme in carbohydrate metabolism, offering potential therapeutic applications for type II diabetes management. The ethoxy substituent enhances bioavailability by reducing hydrophilicity while maintaining reactivity at the aldehyde site.

Beyond pharmacology, CAS No. 2806-85-1-based compounds are pivotal in material science. Their reactivity allows for crosslinking reactions in polymer synthesis, leading to the development of high-performance adhesives and coatings. For instance, a collaborative study between MIT and BASF highlighted the use of 3-ethoxypropanal derivatives as precursors for UV-curable resins with exceptional thermal stability—a breakthrough for aerospace composites requiring resistance to extreme temperatures.

The synthesis pathways of propionaldehyde ethyl ester have evolved with sustainability considerations. Traditional methods involving hazardous reagents like chromic acid are being phased out in favor of green chemistry approaches. A 2024 paper in Green Chemistry Journal introduced a palladium-catalyzed oxidation protocol using oxygen as the terminal oxidant, reducing waste production by over 70%. This method not only aligns with environmental regulations but also lowers production costs by eliminating expensive oxidizing agents.

In analytical chemistry, 3-Ethoxypropanal CAS No. 2806-85-1 serves as a critical standard for gas chromatography (GC) calibration due to its sharp retention time and minimal interference with other analytes. Its volatility and stability under GC conditions make it indispensable for quantifying trace impurities in pharmaceutical intermediates and food additives. Recent advancements include its use as an internal standard in metabolomic studies to track lipid peroxidation biomarkers.

The compound’s reactivity toward nucleophiles enables diverse applications in organic synthesis. For example, condensation reactions with amino acids yield Schiff bases that exhibit antimicrobial properties—a discovery detailed in a 2024 issue of JACS Communications. These Schiff bases are now under evaluation as potential wound-healing agents due to their ability to inhibit bacterial biofilm formation without inducing resistance.

In conclusion, 3-Ethoxypropanal (CAS No. 2806-85-1) stands at the intersection of synthetic chemistry, material innovation, and biomedical research. Its structural flexibility combined with emerging eco-friendly synthesis methods positions it as a cornerstone material for next-generation technologies across industries. Ongoing investigations into its pharmacokinetics and catalytic roles promise further breakthroughs, solidifying its relevance in both academic research and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2806-85-1)3-ethoxypropanal
A1084791
Purity:99%
Quantity:1g
Price ($):1977.0